Phenazopyridine hydrochloride
Beschreibung
This compound is a hydrochloride obtained by combining phenazopyridine with one equivalent of hydrochloric acid. A local anesthetic that has topical analgesic effect on mucosa lining of the urinary tract. Its use is limited by problems with toxicity (primarily blood disorders) and potential carcinogenicity. It has a role as a carcinogenic agent, a local anaesthetic and a non-narcotic analgesic. It contains a phenazopyridine(1+).
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1987 and has 1 investigational indication.
Structure
2D Structure
Eigenschaften
IUPAC Name |
3-phenyldiazenylpyridine-2,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5.ClH/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;/h1-7H,(H4,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBPIHBUCMDKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5.ClH, C11H12ClN5 | |
| Record name | PHENAZOPYRIDINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20870 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021118 | |
| Record name | Phenazopyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenazopyridine hydrochloride appears as brick-red microcrystals with a slight violet luster or a purple powder. Aqueous solutions are yellow to brick-red and slightly acidic; they may be stabilized by the addition of 10% glucose. Slightly bitter taste. (NTP, 1992) | |
| Record name | PHENAZOPYRIDINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20870 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4), 0.1 to 1.0 mg/mL at 68 °F (NTP, 1992) | |
| Record name | SID85273730 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PHENAZOPYRIDINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20870 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
136-40-3 | |
| Record name | PHENAZOPYRIDINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20870 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,6-Diamino-3-phenylazopyridine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenazopyridine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 136-40-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenazopyridine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenazopyridine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenazopyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenazopyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENAZOPYRIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EWG668W17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
282 °F (NTP, 1992) | |
| Record name | PHENAZOPYRIDINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20870 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Historical Context of Phenazopyridine Hydrochloride Discovery and Initial Applications
Phenazopyridine (B135373) was first synthesized in 1914. nih.gov Its analgesic properties were discovered by Bernhard Joos in 1932. longdom.org Initially, it was believed to possess bactericidal properties and was commonly used for treating lower urinary tract infections. nih.gov Commercial production of phenazopyridine hydrochloride began in the United States in 1944. nih.gov For decades, it has been available in both prescription and over-the-counter formulations. nih.govgoogle.comuspharmacist.com Early applications centered on its use as a urinary tract analgesic to alleviate symptoms like pain, burning, and urgency associated with urinary tract infections or irritation. nih.govdrugbank.comwikipedia.org It was often combined with sulfonamides and other antibiotics. nih.govuspharmacist.com
Evolution of Research Perspectives on Phenazopyridine Hydrochloride
The understanding of phenazopyridine (B135373) hydrochloride's mechanism of action has evolved over time. While initially thought to have antiseptic properties, subsequent research established that it primarily functions as a topical analgesic on the urinary tract mucosa. nih.govpatsnap.comregulations.gov The exact mechanism is still not fully elucidated, but it is believed to involve the inhibition of voltage-gated sodium channels and possibly group A nerve fibers. longdom.orgdrugbank.com
Research has also explored its physicochemical properties. As a monoprotic drug with low solubility and high permeability, it is classified as a Class II drug under the Biopharmaceutics Classification System (BCS). jrespharm.com Studies have determined its pKa, log P, and log D values to better understand its behavior in pharmaceutical applications. jrespharm.comjrespharm.com
Furthermore, research has investigated its metabolic fate. Animal studies suggest that it is metabolized in the liver, with aniline (B41778) and triaminopyridine identified as potential metabolites. nih.gov In humans, a significant portion of an oral dose is excreted unchanged in the urine. wikipedia.org
Current Status and Significance of Phenazopyridine Hydrochloride in Biomedical Research
Current biomedical research continues to explore the multifaceted nature of phenazopyridine (B135373) hydrochloride beyond its established role as a urinary analgesic.
One significant area of investigation is its potential carcinogenicity. Studies in experimental animals have shown that dietary exposure to phenazopyridine hydrochloride can cause tumors in rats and mice. nih.govnih.gov Specifically, it has been linked to hepatocellular adenomas and carcinomas in female mice and adenocarcinomas of the colon in rats of both sexes. nih.gov This has led to its classification as being "reasonably anticipated to be a human carcinogen". nih.gov However, epidemiological studies have not yet established a definitive link between the compound and human cancer. nih.govuspharmacist.com
Recent research has also uncovered novel potential therapeutic applications. For instance, studies have explored its role in neuroscience, particularly in the context of Alzheimer's disease. nih.gov Research has shown that phenazopyridine can promote the expression of the RPS23RG1 gene, which is associated with reduced Alzheimer's-like pathologies and cognitive impairments in mouse models. nih.gov This suggests a potential new therapeutic avenue for this neurodegenerative disease. nih.govresearchgate.net
Additionally, research has delved into its effects on cellular processes. It has been shown to enhance the neural differentiation of pluripotent stem cells, with investigations into its potential as a kinase inhibitor. researchgate.net
Research Gaps and Future Directions in Phenazopyridine Hydrochloride Studies
Elucidation of Urinary Tract Analgesic Effects
The primary therapeutic benefit of this compound is its localized analgesic action on the urinary tract mucosa. droracle.airxlist.com This effect is attributed to a combination of direct and indirect interactions with the sensory nerve pathways of the bladder.
Proposed Topical Analgesic Action on Mucosa
This compound is believed to exert a direct topical analgesic or local anesthetic effect on the mucosal lining of the urinary tract. wikipedia.orgdroracle.airxlist.comdrugbank.com After oral administration, the compound is rapidly absorbed and then excreted into the urine. wikipedia.orgpatsnap.com As it passes through the urinary system, it comes into direct contact with the bladder mucosa, where it is thought to numb the tissues, thereby alleviating pain and discomfort. droracle.aidroracle.aipatsnap.com The exact biochemical process behind this topical action is not fully understood, but it is a key component of its clinical efficacy. patsnap.comrxlist.com
Inhibition of Nerve Fibers in the Bladder
Research indicates that this compound can inhibit nerve fibers within the bladder that are responsive to mechanical stimuli. nih.gov An ex vivo study on the mouse bladder demonstrated that intravesical infusion of phenazopyridine led to a concentration-dependent decrease in mechanosensory responses to bladder distension. flinders.edu.aunih.gov This suggests that the drug acts locally on sensory nerves within the bladder wall to reduce the signaling of pain and discomfort. flinders.edu.aunih.govflinders.edu.au
Inhibition of Voltage-Gated Sodium Channels
One of the proposed mechanisms for the analgesic effect of this compound is the inhibition of voltage-gated sodium channels. drugbank.com These channels are crucial for the initiation and propagation of action potentials in nerve cells. patsnap.com It is suggested that phenazopyridine binds to these channels, specifically the sodium channel protein type 1 subunit alpha, temporarily disabling their function and blocking the transmission of pain signals from the urinary tract. longdom.orgselleckchem.comlongdom.org This action is similar to that of other local anesthetics. patsnap.com
Potential Interaction with Group A Nerve Fibers
Studies, particularly in rats, have shown that phenazopyridine can directly inhibit the activity of mechanosensitive Aδ-fibers in the bladder. nih.govresearchgate.netdroracle.ai These Group A nerve fibers are responsible for transmitting sharp, localized pain signals. guidetopharmacology.org The intravenous administration of phenazopyridine was found to significantly and dose-dependently decrease the activity of Aδ-fibers, while having no effect on C-fiber activity. nih.govresearchgate.net This selective inhibition of Aδ-fibers may explain its clinical effectiveness in conditions characterized by bladder hypersensitivity. nih.govresearchgate.netdroracle.ai
Influence on Kinases Involved in Nociception
A novel area of research has identified this compound as a kinase inhibitor. nih.govfrontiersin.orgnih.gov A screening of its interactions with 401 human kinases revealed that it can induce changes in the activities of several kinases, including Mitogen-Activated Protein Kinases (MAPKs), Cyclin-Dependent Kinases (CDKs), and kinases in the AKT pathway. nih.govresearchgate.net
Notably, dose-inhibition studies have demonstrated that phenazopyridine interacts with three specific kinases with sub-micromolar binding affinities: cyclin-G-associated kinase (GAK), and two phosphatidylinositol kinases, PI4KB and PIP4K2C. nih.govresearchgate.net The inhibition of PIP4K2C, in particular, is known to have analgesic effects, as the hydrolysis of the phospholipid PIP2 is involved in nociceptive sensitization. frontiersin.org The interaction of phenazopyridine with the ATP-binding pocket of these kinases is thought to occur via the formation of strong hydrogen bonds. frontiersin.orgresearchgate.net
Interactive Data Table: Kinase Interactions of this compound
| Kinase Target | Binding Affinity (K_d) | Potential Role in Nociception |
|---|---|---|
| Cyclin-G-associated kinase (GAK) | Sub-micromolar | Involved in cellular signaling pathways that can modulate pain perception. |
| Phosphatidylinositol 4-kinase beta (PI4KB) | Sub-micromolar | Part of the phosphatidylinositol pathway, which plays a role in signal transduction related to pain. |
| Phosphatidylinositol-4-phosphate 5-kinase type-2 gamma (PIP4K2C) | Sub-micromolar | Known to participate in pain induction; its inhibition can lead to analgesic effects. frontiersin.org |
Specific Targets and Pathways Under Investigation
Current research is exploring other specific molecular targets and pathways that may be influenced by this compound. One promising area of investigation is its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel. droracle.ainih.govnih.gov TRPM8 is a receptor expressed in sensory neurons of the bladder and is known to be involved in the sensation of cold and in pain signaling. researchgate.netnih.gov Studies have shown that phenazopyridine can inhibit TRPM8 in a concentration range consistent with the levels found in the urine of patients being treated with the drug, suggesting this could be a key mechanism for its analgesic activity. researchgate.netnih.gov
Furthermore, the inhibition of the phosphatidylinositol/AKT pathway by phenazopyridine has been found to lead to an upregulation of autophagy. frontiersin.orgnih.gov Autophagy is a cellular process for degrading and recycling cellular components and has been linked to neural differentiation. frontiersin.orgnih.govmdpi.com While the direct link to analgesia is still being explored, this finding opens up new avenues for understanding the broader cellular effects of the drug. frontiersin.org
Differential Mechanisms in Various Conditions
This compound's primary utility lies in its ability to alleviate symptoms such as pain, burning, urgency, and frequency associated with lower urinary tract irritation. drugbank.commedlineplus.gov Its mechanism, though not fully elucidated, is understood to be a direct topical analgesic effect on the mucosal lining of the urinary tract. drugbank.commedicinenet.compatsnap.com
Analgesic Action in Lower Urinary Tract Irritation
In conditions of lower urinary tract irritation arising from trauma, surgery, or endoscopic procedures, phenazopyridine provides significant analgesic effects. wikipedia.orgrxlist.comnih.gov The compound is excreted in the urine, where it directly contacts and soothes the irritated mucosal lining. droracle.aidroracle.aiwebmd.com Research suggests that this analgesic action may stem from the inhibition of voltage-gated sodium channels and possibly group A nerve fibers within the bladder wall. drugbank.commedicaldialogues.in This localized numbing effect helps to decrease pain and discomfort without the need for systemic analgesics. clevelandclinic.orgmedscape.com
A study demonstrated that preoperative administration of phenazopyridine can reduce pain intensity both during and after cystoscopy, as well as alleviate pain during the first urination post-procedure. droracle.ai This highlights its direct topical anesthetic effect on the urinary tract epithelium, providing relief from iatrogenic irritation. droracle.ai
Mechanisms in Symptomatic Relief during Urinary Tract Infections (UTIs)
During a urinary tract infection (UTI), phenazopyridine serves as an important adjunctive therapy. nih.govdrugs.com It is crucial to note that phenazopyridine possesses no antibacterial properties and does not treat the infection itself. medicinenet.compatsnap.com Its role is to provide rapid symptomatic relief from the pain and burning that accompany a UTI while antibiotic therapy takes effect. wikipedia.orgdroracle.ai
The mechanism in the context of a UTI is consistent with its action in other irritative conditions: a direct topical analgesic effect on the inflamed urinary tract mucosa. droracle.aidroracle.ai Some theories suggest it may also involve the inhibition of prostaglandin (B15479496) synthesis, which would contribute to reducing pain and inflammation. droracle.ai By alleviating the distressing symptoms of a UTI, phenazopyridine can improve patient comfort in the initial days of treatment. nih.gov
Comparative Pharmacodynamic Studies with Other Analgesics
Comparative studies help to contextualize the pharmacodynamic profile of phenazopyridine against other commonly used analgesics.
One double-blind, randomized controlled trial compared the analgesic effects of phenazopyridine HCl, sodium diclofenac (B195802), and pipemidic acid following endoscopic urological surgery. The study, which assessed pain using the Visual Analog Scale (VAS), found that all three analgesics were more effective than a placebo. nih.gov Notably, there was no significant difference in the analgesic effect between phenazopyridine and sodium diclofenac. nih.gov However, pipemidic acid demonstrated a superior analgesic effect compared to both phenazopyridine and sodium diclofenac in this specific post-surgical context. nih.gov
Another study compared the efficacy of a combination of fosfomycin (B1673569) and phenazopyridine to a combination of fosfomycin and drotaverine for acute uncomplicated cystitis. The results indicated that the phenazopyridine combination was more effective at reducing symptoms and improving patient outcomes. droracle.ai Furthermore, a randomized, open-label comparative study assessing analgesic efficacy in uncomplicated UTIs found that phenazopyridine administered with an antibiotic showed a significant reduction in burning micturition and pain during voiding compared to Cystone. researchgate.net
| Study Focus | Phenazopyridine Group | Comparator Group(s) | Key Findings | Citation |
| Post-endoscopic urological surgery pain | Phenazopyridine HCl | Sodium diclofenac, Pipemidic acid, Placebo | No significant difference in analgesic effect between phenazopyridine and sodium diclofenac. Pipemidic acid showed superior analgesia. | nih.gov |
| Acute uncomplicated cystitis | Fosfomycin + Phenazopyridine | Fosfomycin + Drotaverine | The phenazopyridine combination was more effective in reducing symptoms and improving outcomes. | droracle.ai |
| Uncomplicated UTI symptoms | Phenazopyridine + Antibiotic | Cystone | The phenazopyridine with antibiotic group showed a 91% reduction in burning micturition and an 89% reduction in pain. | researchgate.net |
Molecular Modeling and In Silico Approaches to Mechanism Elucidation
Recent research has employed molecular modeling and in silico techniques to better understand the molecular interactions of phenazopyridine. These computational approaches offer insights where traditional experimental data are limited.
Structure-based drug design studies have investigated phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis (TLS), a process relevant to cancer chemotherapy. nih.gov Computational modeling predicted that the phenazopyridine scaffold binds to the Rev1-CT domain, with the phenyl ring inserting into a hydrophobic pocket and forming π-π interactions. nih.gov This research, while focused on a different therapeutic area, highlights the potential for phenazopyridine and its analogues to engage in specific protein-ligand interactions.
Other computational studies have focused on the physicochemical properties of this compound, such as its pKa, which is crucial for understanding its behavior in the physiological environment of the urinary tract. researchgate.net At the pH of urine, the charge of the phenazopyridine molecule can be determined, which influences its interaction with the urothelium. researchgate.net
While the precise molecular targets for its analgesic effect are still under investigation, these computational methods are paving the way for a more detailed elucidation of phenazopyridine's mechanism of action at the molecular level.
Absorption Studies and Methodologies
Gastrointestinal Absorption Dynamics
Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. nih.govpatsnap.com It is well-absorbed after being taken orally. unboundmedicine.com Some studies suggest that the oral absorption of its hydrochloride salt form might be affected by the common ion effect of chloride in the gastrointestinal tract, potentially leading to poor absorption. researchgate.net
Time to Peak Plasma Concentration (Tmax) Investigations
Investigations into the time to reach maximum plasma concentration (Tmax) have yielded varying results. Some studies report a Tmax of approximately 2 to 3 hours after oral administration. nih.gov Another study in healthy volunteers determined the mean Tmax to be 2.48 ± 0.50 hours. nih.govdrugbank.com Research in goats showed a much shorter geometric mean Tmax of 0.35 hours. nih.gov
Proposed Dual Absorption Sites
While the exact site of absorption remains unknown, it is theorized that phenazopyridine is absorbed from two distinct regions within the gastrointestinal tract. nih.gov This dual-site absorption has been proposed to explain certain phenomena observed in its pharmacokinetic profile. nih.gov
Pharmacokinetic Modeling of Absorption (e.g., Two-Site Absorption Compartment Model)
A double-peak phenomenon has been observed in the concentration-time profiles of most subjects in some studies. nih.gov To explain this, a two-site absorption compartment model has been proposed. This model, which includes an additional absorption site compared to the classic one-compartment model, appears to accurately describe the concentration profiles in different dose groups and offers a potential explanation for the observed double-peak phenomenon. nih.gov
Distribution Research
Extent of Protein Binding Studies
The extent to which phenazopyridine binds to plasma proteins is not definitively known. nih.gov
Pharmacokinetic Parameters of Phenazopyridine
| Parameter | Value | Species | Notes |
| Tmax (Time to Peak Plasma Concentration) | 2-3 hours | Human | nih.gov |
| 2.48 ± 0.50 hours | Human | nih.govdrugbank.com | |
| 0.35 hours | Goat | nih.gov | |
| Cmax (Maximum Plasma Concentration) | 65.00 ± 29.23 ng/mL | Human | nih.govdrugbank.com |
| 263.4 ng/mL | Goat | researchgate.netnih.gov | |
| AUC (Area Under the Curve) | 431.77 ± 87.82 ng.h/mL | Human | nih.govdrugbank.com |
| 221.61 h*ng/mL (0 to 12 h) | Goat | nih.gov | |
| Half-life | 7.35 hours | Rat | wikipedia.org |
| 0.5 hours | Goat | researchgate.netnih.gov |
Serum Protein Conformation Changes upon Binding
Information regarding the specific conformational changes that occur in serum proteins upon binding with this compound is not extensively detailed in the available scientific literature. The extent of protein binding for phenazopyridine is also not definitively known. nih.gov
Placental and Blood-Brain Barrier Permeability Investigations
Investigations into the ability of phenazopyridine to cross physiological barriers have yielded significant findings.
Placental Barrier: Phenazopyridine is known to cross the placenta. nih.gov A prospective study was conducted to determine if maternally administered this compound would be detectable in the amniotic fluid. nih.gov In this study, ten pregnant patients were given a 400 mg oral dose of the drug four hours before undergoing elective amniocentesis. nih.gov While visual inspection and standard spectrophotometry did not detect the azo dye in the amniotic fluid, its presence was confirmed after the samples were acidified. nih.gov Spectrophotometry revealed measurable concentrations of the dye, confirming that this compound crosses the placenta into the fetal compartment and is excreted into the amniotic fluid via fetal urine. nih.gov
Blood-Brain Barrier: It is believed that small, trace amounts of phenazopyridine can cross the blood-brain barrier and enter the cerebrospinal fluid. drugbank.com The permeation of substances across the blood-brain barrier is influenced by physicochemical properties such as molecular size, ionic charge, and hydrophilicity. nih.gov
Tissue Distribution Studies (e.g., kidney, liver, lacrimal glands)
Studies, primarily in animal models, have provided insights into the distribution of phenazopyridine and its metabolites in various tissues.
A pharmacokinetic study in rats revealed that metabolites of phenazopyridine were present in high concentrations in the kidney and liver. drugbank.com Research involving the oral administration of this compound to dogs demonstrated that the drug selectively accumulates in the lacrimal glands, nictitans glands (third eyelid), and the glands of Moll in the eyelid. hres.ca This accumulation was observable within 48 hours of administration and was localized within the secretory granules of the cell cytoplasm, suggesting an interference with the synthesis of these granules and leading to progressive cell destruction. hres.ca
Metabolism and Biotransformation Pathways
Hepatic Metabolism Investigations
The liver is the primary site for the metabolism of phenazopyridine. drugbank.comwikipedia.orgwikem.org Investigations, including studies on isolated rat hepatocytes, have been conducted to understand the metabolic processes involved. nih.gov While detailed pharmacokinetic properties in humans are not fully determined, animal models, particularly rats, have been used, showing that a significant portion of the drug is metabolized hepatically. wikipedia.org However, it is noted that there are marked species differences in metabolism, and the rat model is not a perfect analogue for human metabolism. nih.gov Phenazopyridine is contraindicated in cases of severe hepatitis, underscoring the liver's critical role in its biotransformation. nih.gov
Identification and Characterization of Metabolites
The biotransformation of phenazopyridine results in several metabolites. Metabolism is extensive across different species, including humans, rats, mice, and guinea pigs, though the quantitative profiles of metabolites differ significantly. nih.gov
Key identified metabolites include:
Aniline (B41778): This metabolite is produced from the reductive cleavage of the azo bond and is associated with hematological adverse effects like methemoglobinemia. nih.govdrugbank.comnih.gov In one pharmacokinetic study, aniline accounted for approximately 6.9% of urinary metabolites. drugbank.com
Triaminopyridine: This is another metabolite of phenazopyridine. drugbank.comnih.gov
N-acetyl-p-aminophenol (Acetaminophen): This well-known compound is a metabolite of phenazopyridine. nih.govdrugbank.com It contributes to about 18% of the excreted urinary metabolites. drugbank.com
p-Aminophenol (PAP): This compound accounts for roughly 24% of urinary metabolites. drugbank.com
Hydroxylated Metabolites: Oxidative metabolism leads to the formation of hydroxylated derivatives. In rats, two such metabolites were identified as 2,6-diamino-3-[(4-hydroxyphenyl)azo]pyridine and 2,6-diamino-3-[(2-hydroxyphenyl)azo]pyridine. nih.gov In humans, the major metabolite is 5-hydroxyl PAP, accounting for a significant portion of the dose. drugbank.comnih.gov
The following table summarizes the urinary excretion profile of phenazopyridine and its key metabolites from a pharmacokinetic study.
| Compound | Percentage of Urinary Excretion |
| Unchanged Phenazopyridine (DPP) | ~41% |
| p-Aminophenol (PAP) | 24% |
| N-acetyl-p-aminophenol | 18% |
| Aniline | ~6.9% |
| Data derived from a pharmacokinetic study. drugbank.com |
Hydroxylation as a Major Metabolic Pathway
Hydroxylation represents a major pathway in the biotransformation of phenazopyridine. drugbank.comwikipedia.org This oxidative process occurs on both the phenyl and pyridyl rings of the parent molecule. nih.gov In humans, hydroxylation is the predominant metabolic route, with 5-hydroxyl PAP being the principal metabolite, accounting for 48.3% of an administered dose. drugbank.comnih.gov The identification of hydroxylated metabolites in rat urine, such as 2,6-diamino-3-[(4-hydroxyphenyl)azo]pyridine and 2,6-diamino-3-[(2-hydroxyphenyl)azo]pyridine, further substantiates that phenazopyridine undergoes significant oxidative metabolism in vivo. nih.gov
Metabolite Contribution to Adverse Events (e.g., hematological, renal)
The biotransformation of this compound results in several metabolites, some of which are implicated in the adverse effects observed with the drug. Aniline, a known metabolite, is associated with hematological toxicities such as methemoglobinemia. drugbank.comnih.govupmc.edu This occurs through the oxidation of hemoglobin iron from the ferrous (Fe2+) to the ferric (Fe3+) state, a process likely mediated by one or more metabolites of the parent compound or of aniline itself. upmc.edu Another metabolite, triaminopyridine, is potentially linked to the renal adverse events associated with phenazopyridine. nih.gov
In cases of overdose or in patients with pre-existing renal insufficiency, the accumulation of phenazopyridine and its metabolites can lead to more severe adverse events. nih.gov Hemolytic anemia is a risk, particularly in overdose situations, and may be caused by aniline metabolites. upmc.edu The yellowing of the skin or sclera can indicate accumulation of the drug due to impaired renal function. nih.gov
A pharmacokinetic study identified several urinary metabolites, including aniline, which accounted for approximately 6.9% of the excreted metabolites. drugbank.com Other metabolites identified are N-acetyl-p-aminophenol (acetaminophen) at about 18%, and p-aminophenol (PAP) at 24%. drugbank.com While acetaminophen (B1664979) is a known metabolite, its clinical relevance in the context of phenazopyridine's adverse effects is considered negligible. nih.govupmc.edupdr.net
Stability and Degradation Product Analysis
The stability of this compound has been investigated under various conditions, particularly forced-acid and heat degradation. jfda-online.comjfda-online.comfda.gov.twresearchgate.net These studies are crucial for identifying potential impurities and degradation products that may arise during manufacturing and storage.
A study on forced-acid/heat degradation identified several degradation products. jfda-online.comjfda-online.comfda.gov.twresearchgate.net The degradation pathway can involve the cleavage of the phenylazo moiety and/or hydroxylation of the amino group. jfda-online.com Six primary degradation products were identified: 2,6-diol-phenazopyridine (2,6DOL-PAP), 6-hydroxy-phenazopyridine (6OL-PAP), 6-(phenylazo)-3-pyridinol (6-PA-3-PH), phenol (B47542) (PH), 2,6-diaminopyridine (B39239) (DAP), and 3-hydroxy-2,6-diaminopyridine (HDAP). jfda-online.com
Analytical methods, such as high-performance liquid chromatography (HPLC) and spectrofluorimetry, have been developed to act as stability-indicating assays. jfda-online.comjfda-online.comfda.gov.twresearchgate.net These methods allow for the simultaneous determination of phenazopyridine and its degradation products. jfda-online.comjfda-online.comfda.gov.twresearchgate.net For instance, a reversed-phase HPLC method was developed to separate and quantify phenazopyridine from its degradation products in under 8 minutes. jfda-online.comjfda-online.comfda.gov.twresearchgate.net The detection and quantification limits for these impurities are in the ranges of 0.02-0.1 and 0.06-0.3 μg/mL, respectively, allowing for the determination of impurities down to levels between 0.005% and 0.03%. jfda-online.comjfda-online.comfda.gov.twresearchgate.net Spectrophotometric methods have also been validated for determining phenazopyridine in the presence of its oxidative degradation product, 2,3,6-Triaminopyridine. tsijournals.comresearchgate.net
Elimination and Excretion Dynamics
Renal Excretion of Unchanged Drug and Metabolites
The primary route of elimination for this compound and its metabolites is through the kidneys. drugbank.comnih.govpdr.netwikipedia.orgmedscape.comnih.govrxlist.com A significant portion of an oral dose is rapidly excreted in the urine. drugbank.compdr.netwikipedia.orgrxlist.com Studies have shown that up to 65% of an oral dose can be excreted as unchanged phenazopyridine in the urine. drugbank.compdr.netwikipedia.org
Research has provided varying percentages for the amount of unchanged drug and metabolites excreted. One study in healthy volunteers found that after a 600 mg daily oral dose, 90% was excreted within 24 hours, with 41% as the unchanged drug and 49% as metabolites. drugbank.comnih.govnih.gov Another human study reported that 80.07% ± 4.54% of the dose was cleared in the urine within 48 hours. drugbank.comnih.gov In a separate investigation, after a daily dose of 200 mg three times a day, 90% was cleared in the urine in 24 hours, with 41% as unchanged phenazopyridine, 6.9% as aniline, 18% as N-acetyl-p-aminophenol, and 24% as p-aminophenol. upmc.edunih.gov
In rats, the excretion profile differs, with less than 1% of the dose excreted as unchanged phenazopyridine. nih.gov The major urinary metabolite in rats was identified as 4-acetylaminophenol (NAPA), followed by 5,4'-dihydroxy-PAP, 5-hydroxy-PAP, 4'-hydroxy-PAP, and 2'-hydroxy-PAP. nih.gov
| Species | Unchanged Drug in Urine | Major Metabolites in Urine | Total Urinary Excretion | Reference |
| Humans | 41% - 65% | Aniline, N-acetyl-p-aminophenol, p-aminophenol, 5-hydroxy-PAP | 80.07% - 90% in 24-48 hours | drugbank.comupmc.edunih.govnih.govnih.gov |
| Rats | < 1% | 4-acetylaminophenol (NAPA), 5,4'-dihydroxy-PAP, 5-hydroxy-PAP, 4'-hydroxy-PAP, 2'-hydroxy-PAP | Slower than humans, with significant fecal excretion | nih.govnih.gov |
| Mice | - | - | Slower than humans, with significant fecal excretion | nih.gov |
| Guinea Pigs | - | - | Rapid | nih.gov |
Biliary Excretion Studies
While renal excretion is the primary elimination pathway in humans, studies in rats have indicated that biliary excretion is also a major route. drugbank.comnih.govnih.gov In bile duct-cannulated rats, 40.7% of a dose was excreted via the bile within 8 hours. drugbank.comnih.govnih.gov The predominant metabolite found in the bile of rats was conjugated 4'-hydroxy-PAP. nih.gov
Direct studies on the biliary excretion of phenazopyridine in humans are limited due to the invasive nature of the required procedures. unc.edu Such studies typically involve patients with pre-existing conditions requiring biliary drainage, which may not represent the general population. unc.edu
Variability in Half-Life Data and Research Challenges
There is a notable lack of comprehensive pharmacokinetic data for phenazopyridine in humans, and the available information on its half-life is inconsistent. drugbank.comnih.govnih.govresearchgate.net One study reported an average half-life of 9.4 hours in humans, while another source indicates a range of 7-9 hours. nih.govyoutube.com In contrast, the elimination half-life in rats with healthy renal function has been determined to be approximately 7.35 hours. drugbank.comnih.gov In goats, a much shorter harmonic mean plasma elimination half-life of 0.55 hours was observed. nih.gov
These discrepancies highlight the challenges in phenazopyridine research. drugbank.comnih.gov The pharmacokinetic parameters appear to vary widely across different species. nih.govresearchgate.net Furthermore, much of the metabolic information is derived from animal studies, which may not be entirely representative of human metabolism. nih.govwikipedia.org The lack of extensive, in-depth pharmacokinetic evaluations in humans remains a significant gap in the understanding of this drug. drugbank.com
Pharmacokinetic Studies in Specific Populations
Limited pharmacokinetic data is available for specific populations.
Renal Impairment: In individuals with mild renal impairment (creatinine clearance >50 mL/min), a longer dosing interval of every 8 to 16 hours is recommended. nih.govpdr.net The use of phenazopyridine is contraindicated in patients with a creatinine (B1669602) clearance of less than 50 mL/min due to the risk of drug accumulation. nih.govpdr.netmedscape.com
Hepatic Impairment: Phenazopyridine is contraindicated in cases of severe hepatitis. nih.govnih.gov While dosage adjustments are recommended for hepatic impairment, specific guidelines are not available. pdr.net
Geriatric Patients: Elderly patients may be at a higher risk of phenazopyridine accumulation due to a potential decline in renal function. nih.gov
Pregnancy: Phenazopyridine is an FDA pregnancy category B drug and is known to cross the placenta. nih.govpdr.net It is contraindicated in cases of pyelonephritis during pregnancy. nih.govwikem.org
Cancer Patients: A retrospective cohort study evaluated the long-term use (>14-day supply) of phenazopyridine for radiation-induced cystitis in cancer patients. nih.gov The study found no significant difference in adverse drug reactions between patients receiving phenazopyridine and a matched comparator group. nih.gov
Impact of Renal Impairment on Pharmacokinetics
The use of phenazopyridine is contraindicated in individuals with renal insufficiency. nih.govdrugs.com Since the drug is primarily eliminated from the body unchanged through the kidneys, impaired renal function can lead to its accumulation and potential toxicity. drugs.compediatriconcall.com Cases of acute renal failure have been reported with phenazopyridine use, particularly in patients with pre-existing renal dysfunction. tandfonline.com
Decreased kidney function can result in the accumulation of phenazopyridine, which may be indicated by a yellowish discoloration of the skin or sclera. drugbank.commedicine.com In patients with a creatinine clearance (CrCl) of 50-80 ml/min, a modified administration schedule is recommended, while its use should be avoided in those with a CrCl below 50 ml/min. pdr.net
Table 1: Dosing Considerations in Renal Impairment
| Creatinine Clearance (CrCl) | Recommendation |
| > 80 ml/min | No dosage adjustment needed. pdr.net |
| 50–80 ml/min | Administer dose every 8–16 hours. pdr.net |
| < 50 ml/min | Avoid use. pdr.net |
Impact of Hepatic Impairment on Pharmacokinetics
Phenazopyridine is metabolized in the liver, with one of its metabolites being acetaminophen. pdr.netdrugbank.com The use of phenazopyridine is contraindicated in patients with severe hepatitis. nih.govdrugs.comnih.gov Although specific guidelines are not available, caution and potential dose reduction are advised for individuals with impaired hepatic function, as the metabolites can be active and potentially toxic. pdr.netpediatriconcall.com Rare instances of hepatotoxicity have been linked to phenazopyridine, typically at higher doses. drugs.com
Pharmacokinetic Differences in Elderly Patients
Caution is advised when administering phenazopyridine to elderly patients due to the common age-related decline in renal function. nih.govdroracle.ai This decline can lead to the accumulation of the drug, increasing the risk of toxicity. drugbank.comdroracle.ai Therefore, it is recommended to consider renal dosing guidelines and monitor for signs of accumulation, such as a yellowish tinge to the skin or sclera, in this patient population. nih.govdroracle.ai
Randomized Controlled Trials (RCTs) and Clinical Study Designs
Randomized controlled trials have been instrumental in assessing the therapeutic value of this compound. These studies are typically designed as double-blind, placebo-controlled trials to minimize bias and provide robust evidence of the drug's efficacy. eco-vector.comnih.govurologyjournal.ru
Multiple studies have demonstrated the effectiveness of phenazopyridine in providing rapid symptom relief in patients with acute uncomplicated cystitis. eco-vector.comnih.govurologyjournal.ru In a multicenter, double-blind, randomized, placebo-controlled study involving 60 women with acute uncomplicated cystitis, all 30 patients who received phenazopyridine reported improvement within 6 hours, with 43.3% experiencing a "significant improvement". eco-vector.comnih.gov This was a statistically significant difference compared to the placebo group. eco-vector.comnih.gov
Another study highlighted that phenazopyridine is an effective and well-tolerated drug for symptomatic therapy in patients with acute uncomplicated cystitis and can be recommended in addition to etiological therapy. nih.govurologyjournal.ru
The use of this compound for pain relief following urodynamic procedures is an area of active investigation. A clinical trial was designed to determine if preprocedural administration of phenazopyridine could decrease post-procedural pain. clinicaltrials.govveeva.com The study aimed to compare pain scores, as measured by a Visual Analog Scale (VAS), between a group receiving phenazopyridine and a control group. clinicaltrials.govveeva.com
Phenazopyridine is widely recognized for its ability to alleviate a range of urinary symptoms. nih.govnewyorkurologyspecialists.comwebmd.comdroracle.ai Clinical studies have consistently shown its effectiveness in reducing pain, burning, urgency, frequency, and general discomfort associated with lower urinary tract irritation. nih.govnewyorkurologyspecialists.comwebmd.comeco-vector.comnih.govveeva.comdroracle.aiclinicaltrials.govurologyjournal.ruresearchgate.net
In a study evaluating patients with acute uncomplicated cystitis, those treated with phenazopyridine experienced a significant reduction in the severity of general discomfort, pain during urination, and urinary frequency compared to a placebo group. eco-vector.comnih.gov Specifically, the average assessment of general discomfort in the phenazopyridine group decreased by 53.4% compared to 28.8% in the control group. eco-vector.comnih.gov The severity of pain during urination and urination frequency also showed a greater reduction in the phenazopyridine group. eco-vector.comnih.gov
The efficacy of phenazopyridine in clinical trials is often quantified using validated assessment tools such as the Visual Analog Scale (VAS) for pain and the Acute Cystitis Symptom Score (ACSS) scale. eco-vector.comnih.govurologyjournal.ruresearchgate.netecuro.runih.gov
A multicenter, randomized study utilized the VAS to measure pain intensity and the ACSS scale to assess the spectrum of cystitis symptoms. urologyjournal.runih.gov In the group receiving phenazopyridine, the mean VAS score for pain decreased significantly from 7.2±0.5 at baseline to 1.6±0.2 after 12 hours and 0.4±0.05 after 24 hours, with complete pain resolution in all patients by 48 hours. urologyjournal.runih.gov The total ACSS score also showed a marked reduction, indicating rapid symptom relief. urologyjournal.runih.gov
Another study also reported significant improvements in VAS scores for general discomfort, pain during urination, and urination frequency six hours after administration of phenazopyridine compared to placebo. eco-vector.comnih.gov
Adjuvant Therapy Research
Phenazopyridine is frequently used as an adjuvant to antibiotic therapy for UTIs, providing symptomatic relief while the antibiotic works to clear the infection. nih.govnewyorkurologyspecialists.comwebmd.comeco-vector.comurologyjournal.ruobgynkey.comclinicaltrials.govurologyjournal.ruwikipedia.org
Research supports the co-administration of phenazopyridine with antibiotics for the management of UTIs. nih.govnewyorkurologyspecialists.comwebmd.comeco-vector.comurologyjournal.ruobgynkey.comclinicaltrials.govurologyjournal.ruwikipedia.org This combination approach aims to provide both immediate symptom relief and a definitive cure for the infection. newyorkurologyspecialists.com
A multicenter, randomized study compared the efficacy of phenazopyridine in combination with fosfomycin to drotaverine hydrochloride with fosfomycin for acute uncomplicated cystitis. urologyjournal.ruecuro.runih.gov The combination of phenazopyridine and fosfomycin was found to be more effective, with a clinical efficacy of 97.3% and a bacteriological efficacy of 96.8%. ecuro.ru This combination led to a more rapid resolution of symptoms, including pain and dysuria, and a reduction in treatment time. ecuro.ru
Another study also concluded that phenazopyridine is an effective and well-tolerated drug for symptomatic therapy in patients with acute uncomplicated cystitis and can be recommended in addition to etiological therapy. eco-vector.comnih.govurologyjournal.ru
Data Tables
Table 1: Efficacy of Phenazopyridine in Uncomplicated Cystitis (6-hour follow-up)
| Outcome | Phenazopyridine Group | Placebo Group | p-value |
| Patient Response | |||
| Significant Improvement | 43.3% | - | <0.05 |
| Symptom Reduction (VAS Score) | |||
| General Discomfort | 53.4% | 28.8% | <0.05 |
| Pain During Urination | 57.4% | 35.9% | <0.05 |
| Urination Frequency | 39.6% | 27.6% | <0.05 |
| Data from a multicenter, double-blind, randomized, placebo-controlled study. eco-vector.comnih.gov |
Table 2: Efficacy of Phenazopyridine and Fosfomycin Combination Therapy for Acute Uncomplicated Cystitis
| Time Point | Mean Pain Score (VAS) - Phenazopyridine + Fosfomycin Group | Mean Pain Score (VAS) - Drotaverine + Fosfomycin Group | p-value |
| Baseline | 7.2 ± 0.5 | - | - |
| 12 hours | 1.6 ± 0.2 | - | <0.001 |
| 24 hours | 0.4 ± 0.05 | - | <0.001 |
| 48 hours | 0 | - | <0.001 |
| ACSS Score | |||
| Baseline | 12.0 ± 0.5 | - | - |
| 3 days | 2.1 ± 0.3 | - | <0.001 |
| 6 days | 0.28 ± 0.04 | - | <0.001 |
| Data from a multicenter, randomized, open-label study. urologyjournal.runih.gov |
Impact on Reducing Need for Systemic Analgesics
The primary therapeutic action of this compound is its topical analgesic effect exerted directly on the mucosal lining of the urinary tract as it is excreted in the urine. nih.govpatsnap.commedscape.com This localized mechanism of action provides targeted relief from discomforts such as pain and burning. droracle.aidroracle.ai As a result, its application may reduce or eliminate the need for systemic analgesics or narcotics, which work throughout the body rather than concentrating their effects in the area of discomfort. nih.govmedscape.comdroracle.ai The analgesic properties of phenazopyridine can be a valuable component of pain management, potentially decreasing reliance on other systemic medications. nih.gov It is considered compatible with antibacterial therapy and can help alleviate pain during the initial phase before the antibacterial agent fully controls the infection. nih.govmedscape.com
Clinical Applications Beyond UTIs
While commonly associated with urinary tract infections (UTIs), the clinical applications of this compound extend to other scenarios involving irritation of the lower urinary tract mucosa. nih.govdrugbank.com
This compound is indicated for the symptomatic relief of discomfort arising from trauma, surgical procedures, endoscopic examinations, or the insertion of urinary catheters. nih.govdrugbank.comaacnjournals.org It is often prescribed for temporary pain relief following procedures like cystoscopy or other urinary bladder surgeries that can irritate the tract's epithelial lining. wikipedia.orgmedscape.com In clinical and inpatient settings, phenazopyridine has been noted to effectively alleviate discomfort related to these interventions. nih.gov
Table 1: Phenazopyridine vs. Placebo in Post-Gynecologic Surgery Catheter Discomfort A summary of findings from a randomized controlled trial.
| Outcome Measured | Phenazopyridine Group | Placebo Group | Result |
|---|---|---|---|
| Number of Patients | 112 | 107 | - |
| Mean Bladder VAS | No significant difference | No significant difference | Not statistically significant |
| Mean Overall VAS | No significant difference | No significant difference | Not statistically significant |
| Pain Medication Use | No significant difference | No significant difference | Not statistically significant |
Data sourced from a 2011 study published in the American Journal of Obstetrics and Gynecology. nih.gov
An interesting application of phenazopyridine is its use as a dye to visually confirm ureteral patency during cystoscopy, particularly in the context of pelvic surgery. nih.gov The compound is an azo dye that colors the urine a distinct orange or red, allowing surgeons to observe the efflux of urine from the ureteral orifices into the bladder. obgynkey.comnih.gov
Clinical studies have demonstrated this to be an effective and low-cost method. nih.gov A retrospective chart review of 207 patients undergoing gynecologic surgery found that preoperative oral phenazopyridine was effective for visualizing ureteral flow in 91.8% of cases, allowing for the identification of two urinary tract injuries intraoperatively. nih.gov Research suggests that its efficacy is improved when a 200 mg dose is administered at least 4.5 hours before the procedure. nih.gov The cost-effectiveness of this application is significant, with the per-patient cost being substantially lower than that of intravenous indigo (B80030) carmine, another agent used for the same purpose. nih.govresearchgate.net
Table 2: Efficacy and Timing of Phenazopyridine for Ureteral Patency A compilation of data from clinical studies on the diagnostic use of phenazopyridine.
| Metric | Finding | Source |
|---|---|---|
| Efficacy Rate | 91.8% (190 out of 207 patients) | nih.gov |
| Mean Excretion Time | 81.9 minutes (oral phenazopyridine) | auajournals.org |
| Comparative Excretion Time | 5.1 minutes (intravenous sodium fluorescein) | auajournals.org |
| Cost per Patient | ~$0.29 (phenazopyridine) vs. ~$34.50 (indigo carmine) | nih.gov |
Limitations of Diagnostic Applications
Despite its utility, there are limitations to the diagnostic applications of this compound. nih.gov A primary limitation is its potential to interfere with laboratory tests. medlineplus.gov Because the compound is a dye that changes the color of urine, it can affect the results of urinalysis that rely on colorimetric, spectrophotometric, or fluorometric methods, including tests for glucose and ketones. drugbank.comdrugs.commedicinenet.com
In its application for confirming ureteral patency, the primary drawback is the timing required for an oral medication. researchgate.net Unlike intravenous agents like sodium fluorescein, which have a mean excretion time of about 5 minutes, phenazopyridine takes significantly longer, with a mean excretion time of approximately 81.9 minutes. auajournals.org This requires careful preoperative administration, and there is a risk of the dye's efflux being missed if the cystoscopy is performed too early or too late. researchgate.net
Furthermore, while providing symptomatic relief, phenazopyridine can mask the clinical signs of an ongoing or inadequately treated urinary tract infection. wikipedia.org This can potentially delay a definitive diagnosis and the implementation of appropriate treatment for the underlying condition. nih.gov For this reason, its use is typically recommended for no more than two days when used in conjunction with an antibacterial agent. wikipedia.orgdrugs.commedicinenet.com
Drug Interactions and Analytical Interference Research
Pharmacokinetic Drug-Drug Interactions
The coadministration of phenazopyridine (B135373) hydrochloride with the antibiotic combination trimethoprim/sulfamethoxazole (TMP/SMX) has been the subject of pharmacokinetic research. A prospective, two-way crossover drug interaction study involving 12 healthy female subjects examined the effects of administering these drugs first singly for three days, and then in combination for another three days. fda.govfda.gov The findings indicated that the concurrent administration of the two drug products led to significantly higher plasma concentrations of trimethoprim, sulfamethoxazole, and phenazopyridine when compared to the plasma concentrations observed when each drug was administered alone. fda.govfda.gov
Some clinical perspectives suggest that phenazopyridine should not be given concurrently with TMP/SMX due to an amplified risk of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. goodrx.comdroracle.ai Both medications are known to individually have the potential to cause methemoglobinemia, and their combined use may increase this risk. droracle.ai
Table 1: Pharmacokinetic Interaction between Phenazopyridine HCl and Trimethoprim/Sulfamethoxazole
| Parameter | Observation | Source |
|---|---|---|
| Plasma Concentrations | Coadministration resulted in significantly greater plasma concentrations of trimethoprim, sulfamethoxazole, and phenazopyridine. | fda.govfda.gov |
| Clinical Implication | Increased plasma levels of all three drug components. | fda.govfda.gov |
| Associated Risk | Concurrent use may amplify the risk of methemoglobinemia. | goodrx.comdroracle.ai |
Research has demonstrated that phenazopyridine can enhance the bioavailability of the fluoroquinolone antibiotic, ciprofloxacin (B1669076). nih.govresearchgate.netpharmometrica.com.mx A double-blind, crossover, randomized study in 24 healthy male volunteers compared the pharmacokinetic profile of a single 500 mg oral dose of ciprofloxacin administered alone versus its administration in combination with phenazopyridine. nih.govresearchgate.netpharmometrica.com.mx
The study's results showed that while there were no significant differences in the maximum plasma concentration (Cmax), the co-administration of phenazopyridine resulted in a 35% increase in the area under the concentration-time curve (AUC) and a 29% increase in the area under the curve extrapolated to infinity (AUC∞). nih.govresearchgate.netpharmometrica.com.mx Furthermore, a significant delay in the time to reach maximum concentration (tmax) from 1 to 1.5 hours and a 29% increase in the mean residence time (MRT) were observed with the combined treatment. nih.govpharmometrica.com.mx These findings suggest that oral co-administration of phenazopyridine increases the amount of ciprofloxacin absorbed and its permanence in the body, which could be a useful clinical consideration. nih.govresearchgate.netpharmometrica.com.mxgoogle.com
Table 2: Effect of Phenazopyridine on Ciprofloxacin Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Ciprofloxacin Alone | Ciprofloxacin + Phenazopyridine | Percentage Change | Source |
|---|---|---|---|---|
| AUCt (Area Under the Curve) | - | - | +35% | nih.govresearchgate.net |
| AUC∞ (Area Under the Curve to Infinity) | - | - | +29% | nih.govpharmometrica.com.mx |
| tmax (Time to Peak Concentration) | 1 hour | 1.5 hours | +50% | nih.govpharmometrica.com.mx |
| MRT (Mean Residence Time) | - | - | +29% | nih.govpharmometrica.com.mx |
| Cmax (Peak Plasma Concentration) | No significant difference | No significant difference | - | nih.govpharmometrica.com.mx |
Despite specific interactions noted with certain drugs, the broader medical literature and drug information resources suggest that phenazopyridine has not been associated with a large number of significant drug-drug interactions. nih.govglobalrx.com Systematic studies specifically investigating the interaction of phenazopyridine with other drugs have not been extensively conducted. nih.gov However, reviews of available medical literature to date indicate that no significant interactions have been widely reported. nih.govglobalrx.comnih.gov It is often stated that phenazopyridine has no known severe or serious interactions with other drugs. rxlist.commedicinenet.com
A moderate interaction of note is between phenazopyridine and prilocaine, a local anesthetic. rxlist.commedicinenet.com The concurrent use of these two agents may increase the risk of developing methemoglobinemia. drugbank.comgithub.iomedicine.commedindia.net This adverse effect is a known risk for both drugs individually, and their combination may enhance this potential. github.iomedindia.net Therefore, monitoring for signs of methemoglobinemia, such as cyanosis and hypoxia, is recommended when these drugs are used together. github.iomedicine.com Other local anesthetics like benzocaine (B179285) and lidocaine (B1675312) may also increase this risk. goodrx.comdrugbank.com
While systematic studies are limited, theoretical interactions with several other drugs have been posited based on their metabolic pathways and potential for additive effects.
Methotrexate (B535133) : There is a potential for increased risk of liver problems when phenazopyridine is used with methotrexate, as both medications can affect the liver. drugs.com Additionally, sulfonamides, which are sometimes prescribed with phenazopyridine, can displace methotrexate from plasma protein binding sites, leading to an increase in free methotrexate concentrations. fda.govglobalrph.com
Warfarin : It has been reported that trimethoprim/sulfamethoxazole, a common co-prescription, may prolong the prothrombin time in patients receiving the anticoagulant warfarin. globalrph.com This interaction should be considered when phenazopyridine is used as part of a combination therapy for urinary tract infections in patients on anticoagulant therapy. globalrph.comnih.gov
Phenytoin (B1677684) : Trimethoprim/sulfamethoxazole may inhibit the hepatic metabolism of phenytoin. fda.govglobalrph.com In studies, this combination increased the half-life of phenytoin by 39% and decreased its metabolic clearance rate by 27%. fda.govglobalrph.com Patients receiving these drugs concurrently should be monitored for potential phenytoin toxicity. globalrph.comresearchgate.net
Interference with Laboratory Testing
Phenazopyridine hydrochloride is an azo dye that is known to interfere with various laboratory tests, primarily those that rely on colorimetric, spectrophotometric, or fluorometric methods of analysis. nih.govdrugbank.com This interference is due to the characteristic reddish-orange color that the drug imparts to urine and other body fluids. nih.govdroracle.aistmarys-ca.edu
The drug's coloration can cause false-positive or altered results in a number of common urinalysis parameters. droracle.aidroracle.ai Tests for leukocyte esterase and nitrites, which are key indicators for urinary tract infections, can be affected. droracle.aidroracle.ai Specifically, phenazopyridine can interfere with the color development in these dipstick tests, potentially leading to inaccurate readings. droracle.aidroracle.ai Some research suggests it may cause false positives for nitrites but does not typically affect leukocyte esterase results, while other reports indicate potential interference with both. droracle.ainih.govsemanticscholar.org
Other urinalysis components that can be affected include tests for urinary ketones, protein, and blood. droracle.ai The intense orange-red pigment can mask or mimic the color changes expected in these tests, complicating interpretation. droracle.aistmarys-ca.edu For instance, the purple color produced in the nitroprusside reaction for ketones may be altered or masked. droracle.ai
Table 3: Laboratory Test Interferences by this compound
| Laboratory Test | Type of Interference | Source |
|---|---|---|
| Urinalysis (General) | Interference with tests based on spectrometry or color reactions. | rxlist.comdroracle.aidroracle.ai |
| Urine Color | Causes a reddish-orange discoloration. | nih.govdroracle.ai |
| Leukocyte Esterase | Potential for false readings or interference with color development. | droracle.ainih.govsemanticscholar.org |
| Nitrite (B80452) | Can cause false-positive results by masking or altering color change. | droracle.aidroracle.ai |
| Urinary Ketones | Colorimetric reactions may be affected (e.g., nitroprusside method). | droracle.ai |
| Urine Protein | Color changes may lead to false results. | droracle.ai |
| Urine Blood (Hematuria) | The drug's color may mask or mimic the presence of blood. | droracle.aistmarys-ca.edu |
| Urobilinogen | Color interference with Ehrlich's reagent. | nih.gov |
| Bilirubin (B190676) | Can produce atypical color reactions on test strips. | - |
| Porphyrins | May interfere with testing. | nih.gov |
| 17-ketosteroids | Potential for interference with certain testing modifications. | nih.gov |
Impact on Urinalysis (colorimetric, spectrophotometric, fluorometric methods)
This compound, an azo dye, is well-documented for its significant interference with urinalysis, primarily due to the reddish-orange color it imparts to urine. droracle.aidroracle.aiwikipedia.org This discoloration can disrupt the accuracy of tests that rely on visual or instrumental assessment of color changes, including colorimetric, spectrophotometric, and fluorometric methods. droracle.aidroracle.ainih.govnih.gov
The fundamental mechanism of interference is the drug's ability to mask or mimic the color reactions that indicate the presence or absence of specific analytes on a urine dipstick. droracle.aistmarys-ca.edu This can lead to a variety of erroneous results, complicating clinical diagnosis and monitoring.
Interference with Specific Urinalysis Parameters:
Leukocyte Esterase and Nitrite: These are key indicators for urinary tract infections (UTIs). droracle.ai Phenazopyridine's intense color can obscure the subtle color changes on the test pads for these parameters, potentially leading to false-negative or false-positive readings. droracle.aidroracle.ai This interference can complicate the diagnosis of UTIs. droracle.ai
Blood (Hematuria): The reddish-orange hue of the urine can be mistaken for hematuria (blood in the urine) or, conversely, mask the presence of true hematuria. stmarys-ca.edumedscape.com Visual inspection becomes unreliable, and dipstick tests for heme may yield false results. droracle.aimedscape.com
Ketones: Colorimetric methods for detecting ketones, such as the nitroprusside reaction which produces a purple color, can be affected. droracle.ai The orange-red pigment from phenazopyridine can alter or mask this reaction, making the assessment of ketonuria unreliable. droracle.ai
Bilirubin and Urobilinogen: Tests for these substances also rely on color changes and can be affected by the presence of the dye.
Protein: Tests that depend on a color change to indicate the presence of protein may show false results due to the intense coloration of the urine. droracle.ai
Spectrophotometric methods, which measure the amount of light absorbed by a sample at specific wavelengths, are also susceptible to interference. The presence of phenazopyridine and its metabolites can alter the absorption spectrum of the urine, leading to inaccurate quantification of various analytes. nih.govresearchgate.net Similarly, fluorometric methods may be affected if the drug or its metabolites fluoresce at the excitation or emission wavelengths used in the assay.
Due to this significant potential for interference, it is often recommended that urine samples be collected before a patient starts taking phenazopyridine or after a sufficient washout period. droracle.ai If urinalysis must be performed while the patient is on the medication, the laboratory should be notified of its use. droracle.ai
| Urinalysis Parameter | Method of Detection | Nature of Interference | Potential Outcome |
|---|---|---|---|
| Leukocyte Esterase | Colorimetric | The drug's orange-red pigment can obscure the color change on the test strip. droracle.ai | False-positive or false-negative results. droracle.ai |
| Nitrite | Colorimetric (Griess test) | The strong coloration can mask or alter the expected color reaction. droracle.aidroracle.ai | False-positive or false-negative results. droracle.ai |
| Blood (Heme) | Colorimetric | The reddish-orange color of the urine can mimic or mask the presence of blood. stmarys-ca.edu | False-positive or false-negative results. droracle.ai |
| Ketones | Colorimetric (Nitroprusside reaction) | The orange-red pigment can interfere with the purple color change of the reaction. droracle.ai | Unreliable results. droracle.ai |
| Protein | Colorimetric | The intense urine color can lead to false results in tests relying on color change. droracle.ai | False-positive results. |
| Glucose | Colorimetric (Enzymatic) | Potential for color interference, though less commonly reported. | Potentially inaccurate readings. |
| Bilirubin/Urobilinogen | Colorimetric | The dye's color can interfere with the interpretation of the color reaction pads. | Inaccurate results. |
Masking of Pathological Conditions
The analytical interference caused by this compound has significant clinical implications, as it can mask the signs of underlying pathological conditions that would otherwise be detected through urinalysis. wikipedia.org The drug provides symptomatic relief but does not treat the underlying cause of urinary tract issues. wikipedia.orgwebmd.com Prolonged use can therefore create a false sense of improvement while an untreated condition worsens.
Examples of Masked Conditions:
Urinary Tract Infections (UTIs): While phenazopyridine is used for symptomatic relief of UTIs, its interference with leukocyte esterase and nitrite tests can obscure the laboratory evidence of infection. droracle.aidrjengunter.com A clinician might be led to believe an infection is resolving based on a faulty urinalysis, potentially delaying or leading to the discontinuation of necessary antibiotic therapy.
Hematuria and Associated Conditions: The drug's discoloration of urine is a major concern for conditions presenting with hematuria. stmarys-ca.edu The orange-red color can be visually indistinguishable from blood, making it impossible to assess the presence or severity of hematuria without microscopic examination. droracle.ai This can mask serious underlying conditions such as:
Bladder or kidney cancer
Glomerulonephritis
Kidney stones
Trauma to the urinary tract
Diabetic Ketoacidosis: For individuals with diabetes, monitoring for ketones in the urine is crucial for detecting diabetic ketoacidosis. The interference of phenazopyridine with colorimetric ketone tests can make this monitoring unreliable, potentially delaying the diagnosis of this life-threatening condition. droracle.ai
Liver Disease: By interfering with tests for bilirubin and urobilinogen, phenazopyridine could potentially mask the urinary signs of liver dysfunction.
Because phenazopyridine only provides symptomatic relief, it is recommended for short-term use, typically for no more than two days when used in conjunction with an antibacterial agent for a UTI. wikipedia.org This short duration is intended to provide comfort while the antibiotic begins to work, minimizing the risk of masking an unresolved or worsening infection. wikipedia.org Clinicians must rely on other diagnostic methods, such as urine microscopy and culture, for a more accurate assessment when patients are taking this medication. droracle.aidrjengunter.com
| Pathological Condition | Key Urinalysis Indicator | Mechanism of Masking | Clinical Consequence |
|---|---|---|---|
| Urinary Tract Infection (UTI) | Leukocyte esterase, Nitrites | Colorimetric interference on dipstick leading to false-negative results. droracle.aidrjengunter.com | Delayed or inadequate antibiotic treatment, potential for infection to progress. |
| Kidney/Bladder Cancer | Hematuria (Blood) | Reddish-orange urine color mimics or masks the presence of blood. stmarys-ca.edu | Delayed diagnosis and treatment of malignancy. |
| Glomerulonephritis | Hematuria, Proteinuria | Interference with colorimetric tests for blood and protein. droracle.aistmarys-ca.edu | Delayed diagnosis of kidney inflammation and damage. |
| Diabetic Ketoacidosis | Ketonuria | Interference with the nitroprusside reaction for ketones. droracle.ai | Delayed recognition of a metabolic emergency in diabetic patients. droracle.ai |
| Liver Disease | Bilirubin, Urobilinogen | Color interference with dipstick pads for bilirubin and urobilinogen. | Potential masking of signs of hepatic dysfunction. |
Pharmacogenomics and Personalized Medicine in Phenazopyridine Hydrochloride Therapy
Genetic Predisposition to Adverse Reactions (e.g., G6PD Deficiency)
A well-documented pharmacogenomic association with phenazopyridine (B135373) hydrochloride involves Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, an X-linked recessive genetic disorder. cpicpgx.org This common enzyme deficiency affects millions of people worldwide and predisposes individuals to hemolysis when exposed to certain oxidative triggers, including some medications. tg.org.au
Phenazopyridine is recognized as a drug that can induce acute hemolytic anemia in individuals with G6PD deficiency. clinpgx.orgclinpgx.org The deficiency in the G6PD enzyme impairs the ability of red blood cells to produce NADPH, a crucial molecule for protecting against oxidative damage. cpicpgx.orgnih.gov When a G6PD-deficient individual takes phenazopyridine, the drug or its metabolites can generate oxidative stress that exceeds the protective capacity of the red blood cells, leading to their premature destruction (hemolysis). nih.gov
Clinical evidence includes case reports detailing severe adverse reactions in G6PD-deficient patients following phenazopyridine administration. These reactions can manifest as hemolytic anemia, methemoglobinemia (a condition where hemoglobin cannot effectively carry oxygen), and syncope. clinpgx.org In some reported instances, a provocative trial after an initial hemolytic episode confirmed that phenazopyridine was the causative agent. clinpgx.org The Clinical Pharmacogenetics Implementation Consortium (CPIC) has provided guidelines regarding the use of various drugs in the context of G6PD genotype, and while phenazopyridine is mentioned, specific therapeutic recommendations may vary. cpicpgx.orgnih.gov
Despite the known risks, some real-world data suggests that phenazopyridine has been prescribed to a large number of G6PD-deficient patients without reported adverse events. clinpgx.org This discrepancy may be due to variations in the severity of G6PD deficiency, dosage, duration of treatment, or other underlying health factors. Nevertheless, the potential for severe adverse reactions necessitates caution. nih.gov Healthcare providers are advised to consider a patient's G6PD status before prescribing phenazopyridine. veeva.com
Table 1: Documented Adverse Reactions to Phenazopyridine in G6PD Deficient Individuals
| Adverse Reaction | Description |
|---|---|
| Hemolytic Anemia | Premature destruction of red blood cells, leading to anemia, jaundice, and other complications. clinpgx.org |
| Methemoglobinemia | A condition characterized by elevated levels of methemoglobin in the blood, which impairs oxygen delivery to tissues. clinpgx.org |
| Syncope | Fainting or a sudden temporary loss of consciousness. clinpgx.org |
Polymorphisms Affecting Metabolism and Efficacy
The comprehensive understanding of how genetic polymorphisms beyond G6PD deficiency affect the metabolism and efficacy of phenazopyridine hydrochloride is currently limited. The drug is known to be metabolized in the liver, with hydroxylation being a primary metabolic pathway. drugbank.com One of the metabolites of phenazopyridine is aniline (B41778), which is associated with the risk of methemoglobinemia. drugbank.com
The specific cytochrome P450 (CYP450) enzymes responsible for the metabolism of phenazopyridine have not been definitively elucidated in clinical studies. While predictive models from resources like DrugBank suggest potential interactions with several CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, the clinical significance of these predictions and the impact of their genetic variants on phenazopyridine's pharmacokinetics and pharmacodynamics remain to be established through dedicated research. drugbank.com
Currently, there is a lack of published research specifically investigating the influence of polymorphisms in CYP450 genes or other metabolic pathway genes on the variability of phenazopyridine's therapeutic effects or its potential for adverse reactions in the general population. As a result, there are no established guidelines for dose adjustments based on an individual's genotype for metabolic enzymes. The efficacy of phenazopyridine has been evaluated in clinical trials for symptomatic relief in uncomplicated urinary tract infections, but these studies have not typically included pharmacogenomic analyses to identify genetic predictors of response. veeva.comresearchgate.netnih.gov
Future research in this area could potentially identify genetic markers that predict an individual's response to phenazopyridine, allowing for a more personalized approach to its use. Such studies would be valuable in optimizing therapeutic outcomes and minimizing the risk of adverse effects.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aniline |
| Acetaminophen (B1664979) |
Advanced Research Topics in Phenazopyridine Hydrochloride
Computational Chemistry and In Silico Modeling
Computational chemistry and in silico modeling have emerged as powerful tools in the study of phenazopyridine (B135373) hydrochloride, offering insights into its molecular properties and interactions. These methods allow for the theoretical examination of the compound's behavior at a molecular level, complementing experimental data.
Energy Studies of Metabolites (e.g., 2,3,6-triaminopyridine stability)
A significant area of computational research involves the study of phenazopyridine's metabolites. Understanding the stability and properties of these metabolites is crucial for a comprehensive understanding of the drug's biotransformation and potential physiological effects. One key metabolite that has been the focus of such studies is 2,3,6-triaminopyridine (TAP).
Density Functional Theory (DFT), a computational quantum mechanical modeling method, has been employed to investigate the energetic properties of various potential metabolites of phenazopyridine. These studies have calculated the total energy of different metabolic products to predict their relative stability. Research has shown that 2,3,6-triaminopyridine is the most stable among the computationally selected metabolites, providing a theoretical basis for its prevalence in metabolic pathways researchgate.net. The insights gained from these energy studies are valuable for interpreting experimental metabolic data and for predicting the formation of other potential metabolites.
Relationship between Stationary Phase and Studied Molecules
In the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC), understanding the interaction between the analyte (in this case, phenazopyridine hydrochloride) and the stationary phase is fundamental for method development and for deducing certain physicochemical properties of the molecule.
The retention behavior of this compound in reversed-phase HPLC is influenced by its lipophilicity and pKa value. The capacity factor (k'), a measure of the retention of an analyte on the chromatographic column, is directly related to these properties. In reversed-phase HPLC, a lipophilic stationary phase (such as C18) is used with a more polar mobile phase. Molecules with greater hydrophobicity will have a stronger interaction with the stationary phase, resulting in a longer retention time.
The pH of the mobile phase plays a critical role in the retention of ionizable compounds like this compound. By plotting the capacity factor against the pH of the mobile phase, a sigmoidal relationship can be obtained, from which the pKa value of the compound can be determined. This relationship is a direct reflection of the equilibrium between the ionized and non-ionized forms of the drug at different pH values and their differential interactions with the stationary phase. Theoretical investigations into these relationships are often performed to corroborate experimental findings and to gain a deeper understanding of the separation mechanism at a molecular level mdpi.com.
Novel Formulations and Delivery Systems Research
To enhance the therapeutic efficacy and patient compliance of this compound, research into novel formulations and drug delivery systems is an active area of investigation. A primary goal is to improve the drug's solubility and bioavailability.
One promising approach has been the development of a phenazopyridine-phthalimide nano-cocrystal . This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability. The formation of nano-cocrystals represents a synergistic approach that combines the benefits of both nanocrystal and cocrystal technologies.
A study successfully prepared a phenazopyridine-phthalimide (PAP-PI) nano-cocrystal using a sonochemical method. The resulting nano-cocrystals had a particle diameter of approximately 21.4 ± 0.1 nm webmd.com.
Key Findings from Nano-Cocrystal Research:
| Parameter | Observation | Significance |
| In Vitro Release Rate | Significantly enhanced compared to the PAP-PI cocrystal and the parent this compound salt webmd.com. | Faster dissolution can lead to a quicker onset of action. |
| Oral Bioavailability (in rats) | Cmax increased by 1.39-fold and AUC0-∞ increased by 2.44-fold compared to the hydrochloride salt webmd.comnih.govrxlist.com. | Improved bioavailability means a greater proportion of the drug reaches the systemic circulation, potentially allowing for lower doses and reduced side effects. |
This research demonstrates the potential of nano-cocrystal technology as a viable strategy to improve the release rate and absorption of poorly soluble compounds like phenazopyridine webmd.com. Other potential avenues for novel delivery systems that are being explored for various pharmaceuticals and could be applicable to phenazopyridine include mucoadhesive delivery systems for prolonged local action in the urinary tract and controlled-release oral formulations nih.govnih.govijfmr.commdpi.comresearchgate.net.
Mechanistic Investigations of Unelucidated Actions
Despite its long history of clinical use, the precise mechanism of action of this compound is not fully understood ijfmr.com. It is widely accepted that it exerts a topical analgesic effect on the mucosa of the urinary tract mdpi.comdrugs.comnih.govresearchgate.netpharmaceutical-journal.com. However, the specific biochemical pathways through which it provides pain relief are still under investigation.
Recent research has begun to shed light on potential molecular targets. It is hypothesized that phenazopyridine may act through the inhibition of voltage-gated sodium channels and group A nerve fibers, which would be consistent with its local anesthetic properties drugs.comdrugs.com.
A significant advancement in understanding its mechanism comes from a study that identified phenazopyridine as a kinase inhibitor . This research screened the interaction of phenazopyridine with 401 human kinases and found that it binds to several with sub-micromolar affinities medicinenet.comdroracle.ai.
Key Kinase Targets of Phenazopyridine:
| Kinase | Binding Affinity (Kd) | Potential Role in Analgesia |
| Cyclin-G-associated kinase (GAK) | 760 nM droracle.ai | Involved in vesicle transport; its role in nociception is less clear but represents a novel target. |
| Phosphatidylinositol 4-kinase beta (PI4KB) | Sub-micromolar medicinenet.comdroracle.ai | Phosphatidylinositol kinases are known to be involved in pain signaling pathways. |
| Phosphatidylinositol-4-phosphate 5-kinase type-2 gamma (PIP4K2C) | Sub-micromolar medicinenet.comdroracle.ai | This kinase is known to participate in the induction of pain medicinenet.comdroracle.ai. |
The study used docking models to show that phenazopyridine likely forms strong hydrogen bonds with the hinge region of the ATP-binding pocket of these kinases nih.govmedicinenet.comdroracle.ai. The inhibition of phosphatidylinositol kinases, in particular, provides a plausible molecular mechanism for the analgesic effects of phenazopyridine, as these kinases are involved in nociception nih.govmedicinenet.comdroracle.ai. This line of inquiry opens up new avenues for understanding the drug's full pharmacological profile and potentially for the development of more targeted kinase inhibitors for pain relief.
Pharmacoeconomic and Health Outcomes Research
Pharmacoeconomic and health outcomes research evaluates the cost-effectiveness and real-world impact of medical treatments. For this compound, this research is important for understanding its value in the management of urinary tract-related symptoms.
A cost analysis was performed comparing the use of oral phenazopyridine with intravesical lidocaine (B1675312) for analgesia prior to office-based intradetrusor onabotulinumtoxinA injections for idiopathic overactive bladder. The study found that phenazopyridine was the less costly option.
Cost Comparison: Phenazopyridine vs. Lidocaine This table is based on a specific study and may not reflect all clinical scenarios.
| Analgesic | Cost per Visit | Annual Cost Savings (if used for all procedures) |
| Phenazopyridine | $827 | > $24 million |
| Lidocaine | $925 | - |
The study concluded that the use of phenazopyridine could lead to significant cost savings in this specific procedural context, while maintaining patient comfort and satisfaction.
In terms of health outcomes, patient-reported outcomes are a key measure of a symptomatic treatment's effectiveness. A multi-center, randomized, placebo-controlled clinical study was conducted to evaluate the efficacy and safety of phenazopyridine for the treatment of symptoms associated with uncomplicated urinary tract infections nih.gov.
Patient-Reported Symptom Improvement (6 hours post-dose) nih.gov
| Symptom | Phenazopyridine Group (% decrease in severity) | Placebo Group (% decrease in severity) |
| General Discomfort | 53.4% | 28.8% |
| Pain During Urination | 57.4% | 35.9% |
| Urination Frequency | 39.6% | 27.6% |
Ethical Considerations in Phenazopyridine Hydrochloride Research
Patient Safety and Risk-Benefit Assessments in Clinical Trials
Ensuring patient safety is the foremost ethical imperative in clinical trials involving Phenazopyridine (B135373) hydrochloride. This is achieved through rigorous risk-benefit assessments, which are integral to the design and execution of research protocols. The primary objective of these assessments is to ensure that the potential benefits of the research—such as confirming the drug's efficacy for symptomatic relief—clearly outweigh the potential risks to participants veeva.com.
Historically, the role of Phenazopyridine hydrochloride in treating urinary tract infection (UTI) symptoms has been based more on clinical observation than on comprehensive, controlled studies nih.gov. Modern clinical trials aim to fill this gap, but must do so while actively protecting participants. A key strategy for mitigating risk is the implementation of strict inclusion and exclusion criteria. These criteria are designed to select an appropriate patient population and exclude individuals who may be at higher risk for adverse events.
For example, clinical trials for this compound often exclude patients with pre-existing conditions that could be exacerbated by the drug. Common exclusion criteria include:
Severe renal insufficiency (glomerular filtration rate below 50 mL/min) nih.gov.
Known G6PD deficiency, which increases susceptibility to hemolysis nih.govclinicaltrials.govveeva.com.
Severe hepatitis or impaired hepatic function nih.gov.
A history of hypersensitivity to the drug clinicaltrials.govclinicaltrials.gov.
Pregnancy or lactation, due to the compound being known to cross the placenta nih.govveeva.comclinicaltrials.gov.
The risk-benefit analysis also considers findings from non-human studies. Carcinogenicity studies in rats and mice exposed to this compound showed an increase in liver and colorectal tumors nih.govnih.gov. While epidemiological studies have not established a direct link between the compound and cancer in humans, this potential risk, identified in animal models, must be a significant consideration in the ethical evaluation of any new clinical trial nih.gov. Therefore, the duration of treatment in clinical studies is often limited to a short period, typically two days, to provide symptomatic relief while minimizing exposure to potential long-term risks nih.gov.
Table 1: Key Patient Safety Criteria in this compound Clinical Trials
| Criteria Type | Example | Rationale for Ethical Consideration | Supporting Sources |
|---|---|---|---|
| Inclusion | Diagnosis of uncomplicated UTI with symptoms like pain or burning. | Ensures the study targets the specific population that may benefit from the treatment, justifying their participation. | clinicaltrials.govveeva.comclinicaltrials.gov |
| Inclusion | Positive urine dipstick test (nitrate or leukocyte esterase). | Provides objective evidence of infection, ensuring that participants have the condition under investigation. | clinicaltrials.govveeva.comclinicaltrials.gov |
| Exclusion | Severe renal insufficiency or G6PD deficiency. | Protects vulnerable patients from known, serious adverse effects like hemolysis and further kidney damage. | nih.govclinicaltrials.gov |
| Exclusion | Pregnancy or breastfeeding. | Protects the fetus or infant from potential harm, as the drug can cross the placenta. | nih.govclinicaltrials.gov |
| Exclusion | History of severe drug allergy or hypersensitivity. | Prevents predictable and potentially life-threatening allergic reactions in susceptible individuals. | clinicaltrials.govclinicaltrials.gov |
Informed Consent Processes in Research Studies
The principle of respect for persons is a cornerstone of research ethics, and it is embodied in the process of informed consent ctfassets.net. For any clinical study involving this compound, obtaining legally effective informed consent is a mandatory ethical and legal requirement clinicaltrials.govregulations.gov. This process ensures that individuals have the autonomy to decide whether to participate in research, based on a full understanding of what the study entails.
The informed consent process is more than just signing a form; it is a comprehensive communication process between the researcher and the potential participant ctfassets.net. Key elements that must be clearly communicated include:
Purpose of the Research: The participant must understand that the study is designed to evaluate the safety and efficacy of this compound for a specific use, such as short-term pain relief in UTIs clinicaltrials.govclinicaltrials.gov.
Procedures: A clear description of all study-related procedures, including any assessments, self-evaluation scales, and the duration of the study veeva.comclinicaltrials.govregulations.gov.
Risks and Benefits: A transparent discussion of potential risks, even if rare, and any potential benefits to the participant or to society. This includes acknowledging that there may be no direct benefit to the individual ctfassets.netclinicaltrials.gov.
Confidentiality: Assurance that the participant's health information will be kept confidential ctfassets.net.
Voluntary Participation: An explicit statement that participation is voluntary and that the participant can withdraw from the study at any time without penalty or loss of benefits to which they are otherwise entitled ctfassets.net.
In the context of this compound research, it is crucial that participants are able to comprehend the information provided. Some study protocols explicitly list an inability to comprehend the language of the informed consent form as an exclusion criterion veeva.comclinicaltrials.govveeva.com. This underscores the ethical importance of ensuring true understanding, not just procedural completion. The consent form itself should be written in clear, simple language, avoiding technical jargon ctfassets.net.
Table 2: Core Components of the Informed Consent Process for this compound Research
| Component | Description | Ethical Principle | Supporting Sources |
|---|---|---|---|
| Full Disclosure | Researchers must explain the study's purpose, procedures, potential risks (e.g., urine discoloration), and benefits. | Autonomy | clinicaltrials.govregulations.gov |
| Comprehension | Information must be presented in an understandable manner. Participants must be capable of understanding the information. | Respect for Persons | veeva.comclinicaltrials.govveeva.com |
| Voluntariness | The decision to participate must be freely given, without coercion or undue influence. | Autonomy | ctfassets.net |
| Right to Withdraw | Participants must be informed that they can leave the study at any time without consequence. | Respect for Persons | ctfassets.net |
| Written Consent | A signed consent form serves as documentation that the process has occurred and has been understood by the participant. | Justice & Beneficence | clinicaltrials.govclinicaltrials.gov |
Animal Research Ethics in Toxicology and Pharmacokinetic Studies
Prior to human trials, the safety and biological activity of compounds like this compound are evaluated in animal models. These toxicological and pharmacokinetic studies are governed by strict ethical guidelines to ensure the humane treatment of animals researchgate.net. The use of animals in research is predicated on the principle that it is necessary to advance knowledge and protect human health, but this use comes with a profound ethical responsibility thepharmajournal.comumn.edu.
The guiding principles for the ethical use of animals in research are often summarized as the "Three Rs":
Replacement: Using non-animal methods whenever possible. When a research question can be answered using in vitro models or computer simulations, these alternatives should be employed toxicology.orguchc.edu.
Reduction: Using the minimum number of animals necessary to obtain scientifically valid and statistically significant results toxicology.orguchc.edu.
Refinement: Modifying experimental procedures to minimize or eliminate animal pain, distress, and discomfort. This includes the use of appropriate analgesia and anesthesia and ensuring proper animal care and housing thepharmajournal.comtoxicology.org.
In the case of this compound, animal studies have been critical for identifying potential safety concerns. For instance, toxicology studies in rodents were instrumental in identifying the compound's carcinogenic potential in those species nih.govnih.gov. While these results have not been directly translated to humans, they provide essential data for risk assessment. The ethical justification for such studies rests on the premise that the knowledge gained is vital for protecting humans from potential harm.
Pharmacokinetic studies in animals also raise ethical considerations. Research on the pharmacokinetics of this compound in goats, for example, was conducted to inform its potential use for pain management in that species nih.gov. Such studies must be designed to minimize animal stress and are subject to review and approval by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee umn.edutoxicology.org. These committees are tasked with ensuring that all research involving animals adheres to established laws, regulations, and ethical standards thepharmajournal.comtoxicology.org.
Table 3: Application of Ethical Principles in Animal Studies of this compound
| Ethical Principle | Application in Research | Rationale | Supporting Sources |
|---|---|---|---|
| Replacement | Utilizing in vitro models to screen for certain types of toxicity before proceeding to whole-animal studies. | To avoid or limit the use of live animals when alternative scientific methods are available. | toxicology.orguchc.edu |
| Reduction | Carefully designing studies (e.g., pharmacokinetic modeling) to ensure the smallest necessary number of animals is used. | To minimize the overall number of animals subjected to experimental procedures. | toxicology.orgeuropa.eu |
| Refinement | Using appropriate anesthesia during procedures and humane endpoints to prevent suffering in long-term toxicology studies. | To alleviate pain, distress, and discomfort for the animals involved in the research. | thepharmajournal.comtoxicology.orguchc.edu |
| Oversight | Requiring review and approval of all study protocols by an Institutional Animal Care and Use Committee (IACUC). | To ensure that all research is conducted in compliance with established animal welfare laws and ethical guidelines. | umn.edutoxicology.org |
Regulatory Science and Post Market Surveillance of Phenazopyridine Hydrochloride
Regulatory Approvals and Historical Context
Phenazopyridine (B135373) hydrochloride, a urinary tract analgesic, has a long-standing history of use in the United States, predating the establishment of the modern regulatory framework for pharmaceuticals. First synthesized in 1914, it was subsequently adopted by the US Pharmacopoeia in 1928. nih.gov The substance has been widely utilized as a urinary tract analgesic since its introduction. regulations.gov
A crucial aspect of its regulatory journey is that phenazopyridine hydrochloride was marketed before the enactment of the Federal Food, Drug, and Cosmetic Act of 1938 and its subsequent 1962 Kefauver-Harris Amendments. These legislative milestones introduced the requirement for manufacturers to provide evidence of safety and efficacy, respectively, prior to a drug's approval. nih.govpharmoutsourcing.com Consequently, this compound falls into a category of drugs that were "grandfathered" in, meaning it did not undergo the rigorous New Drug Application (NDA) process required of newer medications. fda.gov This has led to a complex and often misunderstood regulatory status. While some sources state the medication is "approved by the US Food and Drug Administration (FDA)," others, including official FDA documentation, carry disclaimers that the drug has not been found by the FDA to be safe and effective, and its labeling has not been approved by the agency. nih.govnih.govfda.reportwebmd.com
This compound has a dual marketing status, available both by prescription and over-the-counter (OTC). regulations.gov Generally, products containing 100 mg or 200 mg of the compound per tablet are available by prescription, while doses less than 100 mg are sold OTC. regulations.gov The OTC availability of this compound tablets dates back to the 1960s. regulations.gov
The FDA has periodically reviewed this compound, particularly in the context of combination products. For instance, its use in combination with sulfonamides was evaluated under the Drug Efficacy Study Implementation (DESI) program. federalregister.gov In a 1995 compliance policy guide, the FDA indicated it was not prepared to take regulatory action against urinary preparations containing this compound for misbranding charges, pending clarification of its medical position, unless direct claims for serious conditions were made. fda.gov
Table 1: Key Milestones in the Regulatory History of this compound
| Year | Event | Significance |
| 1914 | First synthesized. nih.gov | Marks the origin of the chemical compound. |
| 1928 | Adopted by the US Pharmacopoeia. nih.gov | Acknowledged as a substance with medicinal use. |
| 1960s | Became available over-the-counter. regulations.gov | Increased accessibility to the public for symptomatic relief. |
| 1995 | FDA issued a compliance policy guide. fda.gov | Indicated a period of regulatory discretion for certain urinary preparations containing the compound. |
Evolution of Safety and Efficacy Requirements
The regulatory landscape for pharmaceuticals in the United States has evolved significantly since this compound was first introduced. The Kefauver-Harris Amendment of 1962 was a landmark change, mandating that drug manufacturers provide substantial evidence of a drug's effectiveness, in addition to safety, before it could be marketed. pharmoutsourcing.comfas.org This requirement for proven efficacy was not in place when this compound entered the market. nih.gov
This historical context explains the relative scarcity of comprehensive, large-scale clinical trials for this compound compared to modern drugs. nih.gov Its continued availability is largely based on its long history of clinical use and the general recognition of its analgesic effect on the urinary tract mucosa. nih.govregulations.gov
The FDA's approach to regulating older drugs, particularly those available over-the-counter, has also evolved. The agency has an ongoing review of OTC drug products to determine whether their ingredients are generally recognized as safe and effective (GRAS/E) for their labeled uses. federalregister.gov This process aims to ensure that all OTC drugs meet current standards for safety and efficacy.
More recently, the FDA has sought to modernize the framework for nonprescription drugs. In 2025, a final rule is set to take effect for a "Nonprescription Drug Product with an Additional Condition for Nonprescription Use (ACNU)". fda.govarnoldporter.com This new pathway allows for certain drugs to be approved as OTC with an additional condition, such as a self-selection tool or a diagnostic test, to ensure appropriate consumer use without the supervision of a healthcare practitioner. arnoldporter.com While not directly impacting this compound at present, this rule illustrates the FDA's ongoing efforts to adapt its regulatory requirements to expand safe access to nonprescription medications, a category to which this compound belongs. This evolution reflects a broader trend towards more rigorous data-driven assessments of safety and efficacy for all drugs, regardless of their marketing history.
Q & A
Q. What validated analytical methods are recommended for quantifying Phenazopyridine hydrochloride and its impurities in pharmaceutical formulations?
A reverse-phase Ultra Performance Liquid Chromatography (UPLC) method using a BEH C18 column (1.7 µm, 2.1 mm × 100 mm) with a mobile phase of ammonium acetate buffer and acetonitrile (95:5 v/v) is validated per ICH guidelines. This method detects impurities like 2,6-diaminopyridine at a limit of quantification (LOQ) of 0.001 mg/mL. System suitability parameters include resolution ≥2.0 between peaks and tailing factor ≤2.0. Sample preparation involves dissolving 50 mg of Phenazopyridine HCl in diluent (0.5 mg/mL) .
Q. What are the established safety protocols for handling this compound in laboratory settings to mitigate occupational hazards?
Key protocols include:
- Engineering controls : Use fume hoods, local exhaust ventilation, and closed systems to minimize aerosol exposure .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is required for powder handling .
- Spill management : Evacuate unprotected personnel, use absorbent materials (e.g., vermiculite), and avoid dry sweeping. Contaminated waste must be disposed of as hazardous chemical waste .
Q. How does this compound interact with serum proteins, and what experimental approaches are used to study these interactions?
Fluorescence quenching and UV-Vis absorption spectroscopy are employed to study binding with bovine serum albumin (BSA). Phenazopyridine exhibits static quenching via electrostatic interactions, with a binding constant (K) of ~1.2 × 10⁴ L/mol. Thermodynamic parameters (ΔH, ΔS) derived from Van’t Hoff plots confirm spontaneous binding. Researchers should use BSA concentrations of 1–10 µM and Phenazopyridine concentrations of 5–50 µM in phosphate buffer (pH 7.4) at 25°C .
Advanced Research Questions
Q. What contradictory findings exist regarding the carcinogenic potential of this compound in human versus animal models, and how can researchers address these discrepancies?
Rodent studies show dose-dependent hepatocellular adenomas (mice) and colorectal tumors (rats), but human epidemiological studies (e.g., a cohort of 2,214 patients) found no significant cancer risk . To resolve this, researchers should:
Q. What advanced chromatographic techniques or modifications to existing USP methods can improve sensitivity in detecting this compound degradation products?
Hyphenated techniques like UPLC-MS/MS with electrospray ionization (ESI) enhance sensitivity for low-abundance degradation products. Modifications include:
- Using a HILIC column for polar degradants.
- Implementing a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate acidic and neutral impurities.
- Validation should include forced degradation studies (heat, light, pH) to identify labile functional groups .
Q. What in vitro and in vivo models are most appropriate for investigating the molecular mechanisms underlying this compound-induced methemoglobinemia?
- In vitro : Human erythrocyte suspensions treated with 10–100 µM Phenazopyridine, with methemoglobin (metHb) levels quantified via spectrophotometry at 630 nm. Co-incubation with antioxidants (e.g., methylene blue) can assess reversibility .
- In vivo : Rodent models (e.g., Sprague-Dawley rats) dosed orally at 50–200 mg/kg/day. Blood samples analyzed for metHb, glutathione depletion, and Heinz body formation .
Methodological Considerations for Experimental Design
- Dose selection : Align with reported LD50 values (e.g., oral LD50 in rats: 1,200 mg/kg) and NOAEL (No Observed Adverse Effect Level) from toxicity studies .
- Data contradiction analysis : Use meta-analysis tools (e.g., RevMan) to compare preclinical and clinical datasets, focusing on confounders like concurrent drug use or genetic polymorphisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
